molecular formula C12H10ClN B13739269 2-Chloro-4-methyl-3-phenylpyridine

2-Chloro-4-methyl-3-phenylpyridine

Cat. No.: B13739269
M. Wt: 203.67 g/mol
InChI Key: OUNUAFCYJBCRDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-3-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a chlorine atom at the second position, a methyl group at the fourth position, and a phenyl group at the third position on the pyridine ring. Its molecular formula is C12H10ClN, and it has a molecular weight of 203.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-3-phenylpyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available precursors. For instance, the chlorination of 2-methyl-4-phenylpyridine using thionyl chloride or phosphorus pentachloride can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-3-phenylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.

    Oxidation: Potassium permanganate in an alkaline medium can oxidize the methyl group to a carboxylic acid.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas can reduce the phenyl group to a cyclohexyl group.

Major Products Formed:

    Nucleophilic Substitution: 2-Methoxy-4-methyl-3-phenylpyridine.

    Oxidation: 2-Chloro-4-carboxy-3-phenylpyridine.

    Reduction: 2-Chloro-4-methyl-3-cyclohexylpyridine.

Scientific Research Applications

2-Chloro-4-methyl-3-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the phenyl group can interact with the active site of the target enzyme, blocking its activity. The methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .

Comparison with Similar Compounds

    2-Chloro-4-methylpyridine: Lacks the phenyl group, making it less lipophilic.

    4-Methyl-3-phenylpyridine: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.

    2-Chloro-3-phenylpyridine: Lacks the methyl group, affecting its overall stability and reactivity.

Uniqueness: 2-Chloro-4-methyl-3-phenylpyridine is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-4-methyl-3-phenylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-7-8-14-12(13)11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

OUNUAFCYJBCRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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